REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]([CH3:13])[CH2:8][C:9](OC)=[O:10].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]([CH3:13])[CH2:8][CH:9]=[O:10]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched immediately upon completion by tlc with 2.0 mL dry CH3OH
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 5 mL saturated aqueous sodium potassium tartrate
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Type
|
CUSTOM
|
Details
|
partitioned
|
Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×5 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous sodium potassium tartrate (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C(CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.213 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |